molecular formula C15H10ClN3O2 B14798560 4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline

4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline

Katalognummer: B14798560
Molekulargewicht: 299.71 g/mol
InChI-Schlüssel: JSEOOEFPSMVYON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine is a chemical compound with the molecular formula C15H10ClN3O2 It is known for its unique structure, which combines a chloro-nitrophenyl group with an indole moiety through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 1H-indole-3-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-chloro-3-nitrophenyl)(1H-indol-2-ylmethylene)amine
  • (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethyl)amine
  • (4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylidene)amine

Uniqueness

(4-chloro-3-nitrophenyl)(1H-indol-3-ylmethylene)amine stands out due to its specific combination of functional groups, which imparts unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C15H10ClN3O2

Molekulargewicht

299.71 g/mol

IUPAC-Name

N-(4-chloro-3-nitrophenyl)-1-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C15H10ClN3O2/c16-13-6-5-11(7-15(13)19(20)21)17-8-10-9-18-14-4-2-1-3-12(10)14/h1-9,18H

InChI-Schlüssel

JSEOOEFPSMVYON-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.